molecular formula C7H14O B2582897 Hept-6-en-2-ol CAS No. 24395-10-6

Hept-6-en-2-ol

Cat. No.: B2582897
CAS No.: 24395-10-6
M. Wt: 114.188
InChI Key: RVXLYPSYVXXSQE-UHFFFAOYSA-N
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Description

Hept-6-en-2-ol is an organic compound with the molecular formula C7H14O. It is a seven-carbon alcohol with a double bond between the sixth and seventh carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-6-en-2-ol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of hept-6-en-1-ol. This process typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of hept-6-en-1-al. This method uses a palladium catalyst under mild conditions to achieve high yields of the desired alcohol .

Chemical Reactions Analysis

Types of Reactions

Hept-6-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, CrO3

    Reduction: LiAlH4

    Substitution: SOCl2

Major Products Formed

    Oxidation: Hept-6-en-2-one

    Reduction: Hept-6-en-2-amine

    Substitution: Hept-6-en-2-chloride

Comparison with Similar Compounds

Hept-6-en-2-ol can be compared with other similar compounds, such as:

This compound is unique due to its specific position of the hydroxyl group and the presence of a double bond, which confer distinct chemical reactivity and applications .

Properties

IUPAC Name

hept-6-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXLYPSYVXXSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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